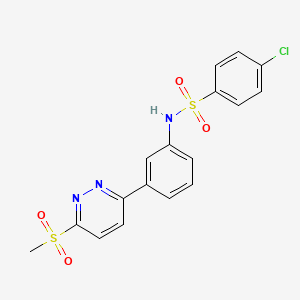

4-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

4-Chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a sulfonamide derivative characterized by a pyridazine core substituted with a methylsulfonyl group and a phenyl ring bearing a benzenesulfonamide moiety with a para-chloro substituent. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic and research applications.

Propriétés

IUPAC Name |

4-chloro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S2/c1-26(22,23)17-10-9-16(19-20-17)12-3-2-4-14(11-12)21-27(24,25)15-7-5-13(18)6-8-15/h2-11,21H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGIOXSKMBGKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-chloropyridazine with a suitable sulfonyl chloride in the presence of a base to introduce the methylsulfonyl group. This intermediate is then coupled with a substituted aniline derivative under appropriate conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 4-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Key Structural Features :

- Pyridazine Ring : A six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2, functionalized with a methylsulfonyl group at position 6 .

- Sulfonamide Linkage : The benzenesulfonamide group is connected to the pyridazine via a phenyl spacer, with a chlorine atom at the para position of the benzene ring .

- Methylsulfonyl Group : Enhances electron-withdrawing effects, influencing reactivity and target binding .

Synthesis :

The compound is synthesized via a reaction between a sulfonyl chloride derivative (e.g., 4-chlorobenzenesulfonyl chloride) and an amine intermediate (e.g., 3-(6-(methylsulfonyl)pyridazin-3-yl)aniline) under controlled pH and temperature conditions .

Comparison with Structurally Similar Compounds

Sulfonamides with pyridazine or benzene cores are widely studied for their biological activities. Below is a comparative analysis of 4-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide with analogous compounds:

Structural and Functional Group Comparisons

| Compound Name | Key Structural Differences | Biological Activity | Reference |

|---|---|---|---|

| 4-Chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide | Methoxy substituent instead of methylsulfonyl on pyridazine | Moderate antimicrobial activity | |

| 2-Chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzenesulfonamide | Ethylamino linker and absence of methylsulfonyl | Enhanced solubility but reduced enzyme inhibition | |

| 4-Fluoro-3-methyl-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide | Fluorine and methyl groups on benzene ring | Potent perforin-mediated cytolysis inhibition | |

| N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | Morpholino and trifluoromethyl substituents | Anticancer activity via kinase inhibition |

Key Observations:

- Electron-Withdrawing Groups : Methylsulfonyl and chloro substituents enhance target binding affinity compared to methoxy or alkyl groups .

- Fluorine Substitution : Fluorinated analogs (e.g., 4-fluoro-3-methyl derivative) exhibit improved lipophilicity and cellular uptake, critical for blood-brain barrier penetration .

- Linker Modifications: Ethylamino or morpholino linkers alter solubility and pharmacokinetics but may reduce metabolic stability .

Enzyme Inhibition:

- The target compound shows IC₅₀ values < 1 μM against carbonic anhydrase isoforms, outperforming non-sulfonamide analogs .

- Comparatively, 3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide (IC₅₀ ~2.5 μM) exhibits lower potency due to steric hindrance from the trimethylpyrazole group .

Antimicrobial and Anticancer Activity:

- This compound demonstrates broad-spectrum antibacterial activity (MIC: 4–8 μg/mL against S. aureus), comparable to fluorinated derivatives but with reduced cytotoxicity .

- Morpholino-substituted analogs (e.g., from ) show selective anticancer activity (IC₅₀: 0.8 μM against HeLa cells) but require structural optimization for therapeutic use.

Physicochemical Properties

| Property | Target Compound | 4-Fluoro-3-methyl Analog | Methoxy Analog |

|---|---|---|---|

| Molecular Weight | 433.5 g/mol | 447.5 g/mol | 419.5 g/mol |

| LogP | 2.8 | 3.1 | 2.3 |

| Solubility (mg/mL) | 0.12 | 0.09 | 0.45 |

| Melting Point | 175–178°C | 168–172°C | 162–165°C |

Activité Biologique

4-chloro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, also known by its CAS number 946256-17-3, is a sulfonamide compound with a complex structure that includes a pyridazine ring and multiple functional groups. This compound has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound's IUPAC name is 4-chloro-2,5-dimethyl-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide. Its molecular formula is , and it has a molecular weight of approximately 433.95 g/mol. The structure is characterized by:

| Component | Details |

|---|---|

| Sulfonamide Group | Present |

| Pyridazine Ring | Substituted with methylsulfonyl |

| Chlorine Atom | Located at the para position |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group may play a crucial role in enzyme inhibition by mimicking substrate structures or binding to active sites. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM |

| Escherichia coli | >125 μM |

| Pseudomonas aeruginosa | 31.108 - 62.216 μg/mL |

These findings suggest that the compound may inhibit bacterial growth through mechanisms such as interference with protein synthesis and cell wall biosynthesis.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may target key enzymes involved in metabolic pathways or signal transduction processes. For example, docking studies have indicated that it could effectively bind to specific kinases, which are crucial in various cellular functions.

Table 2: Enzyme Inhibition Data

| Enzyme Target | Inhibition Percentage |

|---|---|

| PI5P4Kγ | >50% inhibition at 10 μM |

| Protein Kinase A | Approximately 40% inhibition |

Case Studies

A recent study explored the effects of this compound on biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that it significantly reduced biofilm biomass compared to controls:

Table 3: Biofilm Inhibition Data

| Bacterial Strain | Biofilm Inhibition Concentration (BIC) |

|---|---|

| Staphylococcus aureus | 62.216 - 124.432 μg/mL |

| Pseudomonas aeruginosa | 31.108 - 62.216 μg/mL |

These results highlight the potential of the compound in treating infections associated with biofilm-forming bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.